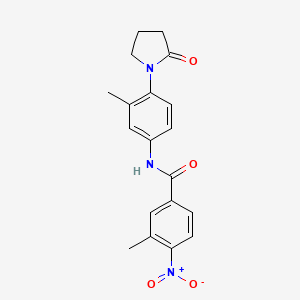
Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, also known as Ethyl N-(6-nitroquinolin-4-yl)pyrrolidine-1-carboxylate, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative, which means that it contains a nitrogen-containing heterocyclic ring structure. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
1. Synthesis Techniques and Cycloaddition Products
Researchers have explored various synthetic pathways for quinolonecarboxylic acids, demonstrating the versatility of compounds like Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. For instance, Ziegler, Bitha, and Lin (1988) described the synthesis of novel 7-substituted quinolonecarboxylic acids via nitroso and nitrone cycloadditions. They detailed the conversion of 1-Ethyl-6-fluoro-7-hydroxylamino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid to its nitroso intermediate and its subsequent cycloaddition products with selected dienes and olefins (Ziegler, Bitha, & Lin, 1988).
2. Structural and Electronic Analysis
In another study, Hassan et al. (2014) investigated the electronic absorption spectra and DFT calculations of quinoline derivatives including compounds structurally similar to this compound. The study highlighted the effects of substituents on the electronic properties and reactivity of these compounds, providing valuable insights for their potential applications in various fields (Hassan et al., 2014).
3. Antibacterial Properties
Stefancich et al. (1985) synthesized a fluorinated compound related to this compound, exhibiting broad-spectrum antibacterial activities. The study presented a detailed synthesis route and compared the antibacterial efficiency of the compound with other known agents, indicating its superior activity against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).
4. Antiviral and Anticoccidial Activities
Zemtsova et al. (2008) explored the synthesis of quinolinecarboxylic acid hydrazides and their antiviral activity, showcasing the potential of quinoline derivatives in developing new antiviral agents. Similarly, Yu-liang (2012) synthesized ethyl quinolinecarboxylates with notable anticoccidial activities, providing a framework for the development of new anticoccidial drugs (Zemtsova et al., 2008) (Yu-liang, 2012).
5. Ambident Reactivity in Synthesis
Murashima et al. (1996) discussed the ambident reactivity of nitro heteroaromatic anions in the synthesis of compounds like this compound, highlighting their applications in creating diverse chemical structures with potential pharmacological activities (Murashima et al., 1996).
Propiedades
IUPAC Name |
ethyl 6-nitro-4-pyrrolidin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-23-16(20)13-10-17-14-6-5-11(19(21)22)9-12(14)15(13)18-7-3-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUSJSXDPCQJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
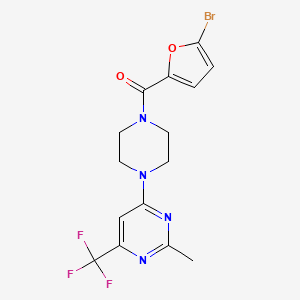
![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)
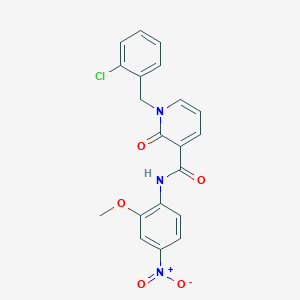
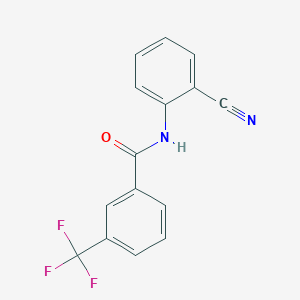
![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
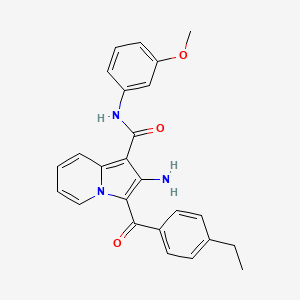
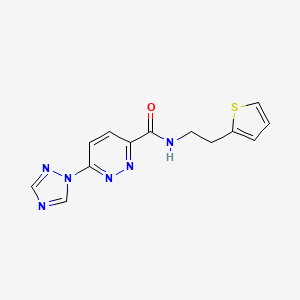
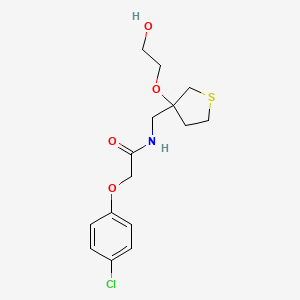
![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)

